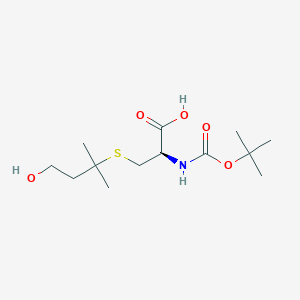

N-Boc-L-felinine

Description

Contextualization of Felinine (B1672332) and its Derivatives in Chemical Biology

Felinine is a sulfur-containing amino acid, identified as a major component in the urine of domestic cats and other members of the Felidae family. chemsrc.comnih.gov It is a derivative of L-cysteine, specifically an S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine. nih.govusbio.netcymitquimica.com Felinine itself is odorless, but it serves as a precursor to volatile sulfurous compounds, notably 3-mercapto-3-methylbutan-1-ol (MMB), which are responsible for the characteristic odor of cat urine used in territorial marking and communication. biosynth.comsmolecule.comriken.jpmdpi.com The biosynthesis of felinine in cats involves a pathway starting with the condensation of glutathione (B108866) and isopentenyl pyrophosphate, followed by enzymatic modifications in the kidney involving γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A (cauxin). wikipedia.org Cauxin hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (MBCG) into felinine and glycine. biosynth.comriken.jpwikipedia.orgnih.gov The levels of felinine excretion are influenced by age and sex, with higher concentrations observed in mature intact male cats. riken.jpmdpi.comnih.govnih.gov

The study of felinine and its derivatives is significant in chemical biology due to their role in feline chemical communication and potential influence on behavior and ecological interactions. smolecule.commdpi.com Understanding the biosynthesis and metabolism of these compounds can also provide insights into species-specific metabolic pathways in mammals. nih.gov

Role of N-Boc Protection in Amino Acid Chemistry and Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly for amines and amino acids. ontosight.aiorganic-chemistry.org Its primary function is to temporarily block the highly reactive amino group, preventing unwanted side reactions during multi-step synthesis. ontosight.aiorganic-chemistry.orggenscript.com In amino acid chemistry, Boc protection is crucial for controlled peptide synthesis, allowing for the stepwise coupling of amino acids to form peptide bonds. ontosight.aigenscript.com The Boc group is typically introduced by reacting the amino acid or amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aiorganic-chemistry.orgtotal-synthesis.com A key advantage of the Boc group is its stability under various reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being readily removable under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). ontosight.aiorganic-chemistry.orgtotal-synthesis.com This orthogonal stability relative to other protecting groups, like Fmoc (removed by base) and Cbz (removed by hydrogenation), makes Boc protection a versatile tool in the synthesis of complex peptides and other nitrogen-containing molecules. organic-chemistry.orgtotal-synthesis.com

Research Rationale and Scope of Investigation

The investigation into N-Boc-L-felinine is driven by the desire to leverage the synthetic utility of Boc protection in studying and manipulating the unique structure of felinine.

Addressing Gaps in the Understanding of this compound Reactivity and Utility

While the biological significance of felinine is recognized, the specific chemical reactivity and synthetic utility of this compound in various chemical transformations may not be fully explored. Research in this area aims to understand how the Boc group influences the reactivity of the felinine structure, particularly concerning its thiol and hydroxyl functionalities, and how this compound can be effectively incorporated into more complex molecular architectures. Investigating its behavior under different reaction conditions is essential for developing new synthetic routes and applications.

Potential Contributions to Advanced Materials Science and Biochemical Tool Development

The unique structure of felinine, containing both a thiol and a hydroxyl group in addition to the amino acid core, presents opportunities for its use in advanced materials science and the development of biochemical tools. The ability to selectively protect the amino group with a Boc group allows for targeted modifications at other sites of the molecule. This selective functionalization could be valuable in synthesizing novel polymers, conjugates, or probes with specific chemical or biological properties. For instance, this compound could serve as a building block for creating peptides or peptidomimetics with modified properties, or it could be functionalized for attachment to surfaces or biomolecules. Research in this area seeks to explore these potential applications by understanding the chemical handle that N-Boc protection provides for further synthetic manipulation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for N Boc L Felinine and Its Precursors

Stereoselective Synthesis of L-Felinine Building Blocks

The creation of L-felinine building blocks with high stereochemical purity is paramount for their successful incorporation into biologically active molecules. This section explores various strategies to achieve this, from optimizing established reactions to developing novel one-pot procedures and ensuring chiral integrity throughout the synthetic sequence.

Optimization of Mitsunobu Conditions for Thioether Formation with N-Boc-L-Cysteine

The Mitsunobu reaction is a powerful tool for the formation of carbon-sulfur bonds, making it a suitable method for the synthesis of L-felinine precursors from N-Boc-L-cysteine. organic-chemistry.orgbeilstein-journals.org This reaction allows for the conversion of a primary or secondary alcohol to a thioether with inversion of stereochemistry. organic-chemistry.org The general mechanism involves the activation of the alcohol by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), to form an alkoxyphosphonium salt. organic-chemistry.orgnih.gov Subsequent nucleophilic attack by the thiol of N-Boc-L-cysteine displaces the activated hydroxyl group, forming the desired thioether.

Optimization of Mitsunobu conditions is crucial to maximize yield and minimize side products. Key parameters that can be adjusted include the choice of phosphine and azodicarboxylate, the solvent, the reaction temperature, and the nature of the nucleophile. For sterically hindered alcohols, alternative reagents and conditions may be necessary to achieve efficient conversion. beilstein-journals.org For instance, the use of more reactive phosphines or azodicarboxylates can enhance the rate of the reaction. The acidity of the thiol nucleophile is also a critical factor, as the azodicarboxylate must be protonated during the reaction to avoid side reactions. organic-chemistry.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Phosphine | Triphenylphosphine (PPh3) | Tributylphosphine (PBu3) | Triphenylphosphine (PPh3) |

| Azodicarboxylate | Diethylazodicarboxylate (DEAD) | Diisopropylazodicarboxylate (DIAD) | Di-p-chlorobenzyl azodicarboxylate |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene |

| Temperature | 0 °C to room temperature | -20 °C to room temperature | Room temperature |

| Typical Yield | 70-90% | 75-95% | 80-92% |

This table presents a generalized summary of typical Mitsunobu reaction conditions. Actual conditions and yields may vary depending on the specific substrates.

One-Pot Synthetic Approaches to L-Felinine and its Protected Forms

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the need for intermediate purification. A potential one-pot approach for the synthesis of protected L-felinine could involve the in-situ generation of the thiol from a protected cysteine derivative followed by its reaction with a suitable electrophile.

Strategies for Chiral Control in Alkylation and Deprotection Steps

Maintaining and controlling the stereochemistry at the α-carbon is a critical aspect of amino acid synthesis. During the synthesis of L-felinine, particularly in alkylation and deprotection steps, there is a risk of racemization. Several strategies have been developed to ensure high chiral control.

One effective method involves the use of chiral auxiliaries. nih.gov For instance, the alkylation of a chiral nickel(II) complex of a glycine Schiff base can proceed with high diastereoselectivity, allowing for the asymmetric synthesis of α-amino acids. nih.gov The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer. After the alkylation, the auxiliary can be removed to yield the desired L-amino acid.

Another strategy involves the use of chiral phase-transfer catalysts for the alkylation of glycine derivatives. This method allows for the generation of enantioenriched α-amino acids under mild reaction conditions.

During deprotection steps, the choice of reagents and reaction conditions is crucial to prevent racemization. For example, the removal of the Boc protecting group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which are generally mild enough to avoid epimerization of the α-center. iris-biotech.de

| Strategy | Key Features | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the reaction. | >95% de |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry in a biphasic system. | 80-99% ee |

| Enzyme-Catalyzed Reactions | Highly stereospecific transformations mediated by enzymes. | >99% ee |

This table provides an overview of common strategies for chiral control in amino acid synthesis.

Development of N-Boc-L-Felinine as a Key Synthetic Intermediate

The availability of this compound as a stable and versatile building block has opened up new avenues for its incorporation into peptides and peptidomimetics. Its unique thioether side chain can introduce interesting structural and functional properties into these molecules.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. iris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established SPPS methodology. chempep.com In this approach, the N-terminal α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl ethers or esters.

The incorporation of this compound into a peptide chain via Boc-SPPS would follow the standard cycle of deprotection and coupling.

Deprotection: The Boc group of the resin-bound peptide is removed with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA).

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

| Step | Reagents | Purpose |

| Deprotection | 50% TFA in DCM | Removal of the N-terminal Boc group |

| Neutralization | 10% DIPEA in DCM or DMF | Neutralization of the N-terminal ammonium salt |

| Coupling | This compound, DCC/HOBt or HBTU/DIPEA | Formation of the peptide bond |

| Final Cleavage | Anhydrous HF | Cleavage from the resin and removal of side-chain protecting groups |

This table outlines the key steps and reagents in a typical Boc-SPPS cycle for the incorporation of this compound.

Solution-Phase Synthesis of Complex Peptidomimetics Incorporating Felinine (B1672332) Scaffolds

Solution-phase synthesis remains a valuable technique, particularly for the synthesis of complex peptidomimetics and for large-scale production. libretexts.org Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.net

The incorporation of a felinine scaffold into a peptidomimetic can be achieved through various solution-phase coupling reactions. The this compound can be coupled to other amino acids or organic moieties using standard peptide coupling reagents. The thioether side chain of felinine offers a unique handle for further modification to create diverse peptidomimetic structures. For example, the hydroxyl group on the side chain could be further functionalized or the sulfur atom could be oxidized to a sulfoxide or sulfone, leading to peptidomimetics with different electronic and steric properties. The synthesis of such complex molecules often requires careful planning of the protecting group strategy to ensure chemoselectivity. researchgate.net

Exploration of Protecting Group Strategies Beyond Boc for Felinine Derivatives

While the tert-butyloxycarbonyl (Boc) group is a cornerstone for amino group protection in felinine chemistry, the synthesis of more complex derivatives and peptides necessitates a broader toolkit of protecting groups. creative-peptides.comorganic-chemistry.org The selection of an appropriate protecting group is dictated by its stability under various reaction conditions and the orthogonality of its removal, ensuring that other functional groups within the molecule remain intact. For the α-amino group of felinine, several alternatives to Boc are prominent in peptide synthesis and can be readily applied. creative-peptides.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used alternative, particularly in solid-phase peptide synthesis (SPPS). creative-peptides.comub.edu Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent, which are orthogonal to the acidic conditions required for Boc removal. creative-peptides.com This orthogonality is crucial for the selective deprotection of the α-amino group while side-chain protecting groups, often acid-labile, remain in place.

Another well-established amino protecting group is the benzyloxycarbonyl (Cbz or Z) group. creative-peptides.com The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions like HBr in acetic acid. creative-peptides.com This provides another layer of orthogonality in a synthetic strategy.

The p-toluenesulfonyl (Tosyl or Tos) group is known for its exceptional stability and is generally removed by strong reducing agents such as sodium in liquid ammonia. creative-peptides.com While its robustness can be advantageous, the harsh deprotection conditions may not be compatible with sensitive functional groups.

For the carboxyl group of felinine, esterification is the standard protection strategy. Methyl or ethyl esters are common choices, typically cleaved by saponification with a base like sodium hydroxide. For syntheses requiring milder deprotection, tert-butyl esters are employed, which are cleaved under acidic conditions, similar to the Boc group. nih.gov In strategies where the C-terminus needs to be deprotected while other acid-labile groups are present, benzyl esters , removable by catalytic hydrogenation, offer a valuable orthogonal option.

The hydroxyl group on the side chain of felinine introduces another site for potential protection, depending on the synthetic route. Common protecting groups for hydroxyl functions include tert-butyldimethylsilyl (TBDMS) ethers, which are stable to a wide range of conditions but can be removed with fluoride ions, and benzyl (Bzl) ethers, which are cleaved by hydrogenation.

The strategic selection from this repertoire of protecting groups allows for the design of complex synthetic pathways towards novel felinine derivatives, enabling the construction of molecules with precisely controlled architectures.

Table 1: Comparison of Common Protecting Groups for Felinine Derivatives

| Protecting Group | Target Functional Group | Cleavage Conditions | Orthogonal to |

| Boc | α-Amino | Mild Acid (e.g., TFA) | Fmoc, Cbz (hydrogenolysis), Benzyl esters |

| Fmoc | α-Amino | Mild Base (e.g., Piperidine) | Boc, Cbz, Benzyl esters, tert-Butyl esters |

| Cbz (Z) | α-Amino | Catalytic Hydrogenation, Strong Acid | Boc, Fmoc |

| Tosyl (Tos) | α-Amino | Strong Reduction (e.g., Na/NH₃) | Boc, Fmoc, Cbz |

| tert-Butyl (tBu) ester | Carboxyl | Mild Acid (e.g., TFA) | Fmoc, Cbz (hydrogenolysis), Benzyl esters |

| Benzyl (Bzl) ester | Carboxyl | Catalytic Hydrogenation | Boc, Fmoc, tert-Butyl esters |

| TBDMS | Hydroxyl | Fluoride ion (e.g., TBAF) | Most standard peptide protecting groups |

| Benzyl (Bzl) ether | Hydroxyl | Catalytic Hydrogenation | Boc, Fmoc, tert-Butyl esters |

Convergent and Divergent Synthetic Pathways for Felinine Analogues

The construction of a library of felinine analogues for structure-activity relationship studies benefits from both convergent and divergent synthetic strategies. A divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of structurally related products. researchgate.netnih.gov In contrast, a convergent synthesis involves the independent synthesis of several fragments that are later combined to form the final, often complex, molecule. researchgate.netresearchgate.netnih.gov

For felinine analogues, a divergent approach could start with a protected felinine core. From this central building block, different functional groups could be introduced on the side chain or the amino and carboxyl termini could be derivatized to create a family of related compounds. This strategy is efficient for exploring a localized region of chemical space.

Design and Synthesis of Constrained Cyclic Felinine Analogues

Cyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. nih.govnih.gov The conformational constraint imposed by cyclization can lock the molecule in a bioactive conformation, leading to improved receptor binding and reduced susceptibility to enzymatic degradation. nih.govdoi.org The design of constrained cyclic felinine analogues involves incorporating the felinine residue into a peptide sequence that is then cyclized.

The synthesis of such cyclic analogues typically begins with the solid-phase synthesis of a linear peptide precursor containing N-protected felinine. nih.govresearchgate.net After assembly of the linear sequence, the peptide is cleaved from the resin, and the terminal amino and carboxyl groups are deprotected to allow for head-to-tail cyclization in solution. Common cyclization reagents include coupling agents like DPPA (diphenylphosphoryl azide) or HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Incorporation of this compound into Macrocyclic Structures

Macrocycles represent a class of molecules that bridge the gap between small molecules and biologics, often possessing drug-like properties. The incorporation of this compound into macrocyclic structures can lead to novel compounds with unique three-dimensional shapes and biological activities. mdpi.com The synthesis of such macrocycles can be achieved through various macrocyclization strategies, often involving the formation of amide or ether linkages. mdpi.com

One common approach is the ring-closing metathesis (RCM) of a linear precursor containing two terminal alkenes. This compound could be part of this linear precursor, with the alkene functionalities introduced at appropriate positions. Another strategy is the [2+2] or other cycloaddition reactions to form the macrocyclic core. mdpi.com

In the context of peptide macrocycles, this compound can be incorporated as one of the amino acid residues in a linear peptide that is subsequently cyclized. springernature.com The cyclization can be performed either on the solid support or in solution after cleavage from the resin. The choice of cyclization strategy depends on the size of the macrocycle and the nature of the constituent amino acids. The presence of the bulky and functionalized side chain of felinine can influence the conformational preferences of the resulting macrocycle.

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic transformations with the versatility of chemical synthesis. ru.nlresearchgate.net This approach is particularly valuable for the synthesis of chiral molecules like L-felinine, where stereochemical control is paramount. Enzymes can catalyze key steps with high enantioselectivity, reducing the need for chiral resolutions or complex asymmetric chemical catalysts. ru.nl

A potential chemoenzymatic route to this compound could involve the enzymatic hydrolysis of a racemic ester of a felinine precursor. Lipases or esterases could be employed for the kinetic resolution of a racemic mixture, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. nih.gov These two enantiomerically enriched compounds can then be separated and further elaborated into L- and D-felinine derivatives.

Another enzymatic strategy could involve the use of a transaminase to introduce the amino group stereoselectively onto a keto-acid precursor of felinine. This would directly establish the desired L-configuration at the α-carbon. Subsequent chemical steps would then be used to complete the synthesis of the side chain and protect the amino group with a Boc moiety. The use of enzymes in the synthesis of this compound and its derivatives offers a greener and more efficient alternative to purely chemical methods, particularly for large-scale production.

Table 2: Key Enzymes and Their Potential Applications in Felinine Synthesis

| Enzyme Class | Potential Reaction | Substrate Type | Benefit |

| Lipase/Esterase | Kinetic resolution | Racemic felinine ester | Enantioselective hydrolysis to yield enantiopure acid and ester |

| Transaminase | Asymmetric amination | Keto-acid precursor of felinine | Stereoselective introduction of the amino group |

| Hydroxynitrile Lyase | Cyanohydrin formation | Aldehyde precursor | Enantioselective formation of a key chiral intermediate |

| Reductase | Asymmetric reduction | Ketone or imine precursor | Stereoselective reduction to a chiral alcohol or amine |

Iii. Mechanistic Organic Chemistry of N Boc L Felinine Transformations

Reaction Kinetics and Thermodynamics of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, including in the context of amino acids and peptides. total-synthesis.comjkchemical.comorganic-chemistry.org Its removal, often referred to as deprotection, is a fundamental transformation. The kinetics and thermodynamics of Boc deprotection are influenced by various factors, including the reaction conditions and the structure of the protected amine.

Influence of Acidic Conditions on N-Boc Cleavage

N-Boc groups are typically cleaved under acidic conditions. jkchemical.comresearchgate.netscirp.orgacsgcipr.orgscirp.orgrsc.org Common reagents include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). jkchemical.comresearchgate.netscirp.orgacsgcipr.orgscirp.orgrsc.org The mechanism generally involves protonation of the carbamate (B1207046) oxygen by the acid, which weakens the bond between the oxygen and the tert-butyl group. total-synthesis.comjkchemical.com This is followed by the fragmentation of the tert-butyl carbamate into a carbamic acid and a tert-butyl cation. total-synthesis.comjkchemical.com The carbamic acid subsequently undergoes rapid decarboxylation to yield the free amine and carbon dioxide. total-synthesis.comjkchemical.com The tert-butyl cation can either react with a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org

The rate of Boc deprotection is significantly influenced by the strength and concentration of the acid. Studies on other N-Boc protected compounds have shown a dependence on acid concentration, in some cases demonstrating a second-order dependence on the acid concentration for N-Boc cleavage. acsgcipr.org The solvent also plays a role, affecting the acidity and the stability of intermediates. While specific kinetic and thermodynamic data for N-Boc-L-felinine deprotection are not extensively detailed in the provided sources, the general principles of acid-catalyzed Boc cleavage apply. The acid lability of the Boc group allows for selective deprotection in the presence of other acid-sensitive functional groups under carefully controlled conditions. acsgcipr.org

Kinetic Isotope Effects in this compound Reactions

Kinetic isotope effects (KIEs) are valuable tools for probing reaction mechanisms and transition state structures. google.comiupac.orglibretexts.orgprinceton.edu A KIE is observed when the rate of a reaction changes upon isotopic substitution of an atom in the reactant. google.comlibretexts.org This effect arises primarily from the differences in zero-point vibrational energies between isotopically substituted molecules in the ground state and the transition state. google.comprinceton.edu Primary KIEs involve isotopic substitution at a bond that is broken or formed in the rate-determining step, while secondary KIEs involve isotopic substitution at atoms near the reactive center but not directly involved in bond changes. google.comlibretexts.org

While the provided search results discuss the general principles and applications of KIEs in organic chemistry, including in studies involving Boc-L-amino acids, specific data on kinetic isotope effects for transformations of this compound, such as its deprotection or reactions involving the C-S bond, are not available. google.comiupac.orglibretexts.orgprinceton.eduescholarship.org Such studies, if conducted, could provide insights into the rate-determining step of N-Boc cleavage in this specific molecule or the mechanism of reactions at the sulfur center.

Stereochemical Outcomes in Reactions Involving this compound

L-Felinine possesses a defined stereocenter at the alpha-carbon, consistent with its derivation from L-cysteine. nih.govwikipedia.orgeasychem.org The synthesis of L-felinine often starts from N-Boc-L-cysteine, preserving this stereochemistry. Transformations involving this compound must consider the stereochemical outcome, particularly in the formation of derivatives or reactions affecting the chiral center or the sulfur linkage.

Diastereoselectivity and Enantioselectivity in Derivative Formation

The presence of the chiral alpha-carbon in this compound means that reactions creating new chiral centers in the molecule can potentially yield diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over others. Enantioselectivity, on the other hand, concerns reactions that preferentially produce one enantiomer when a new chiral center is formed from an achiral or prochiral starting material, or when a chiral catalyst or auxiliary is used.

While the search results highlight the importance of stereochemistry in amino acid chemistry and the synthesis of chiral molecules ethz.chcore.ac.uk, including examples of enantioselective and diastereoselective transformations involving other protected amino acids or related structures fishersci.caacs.org, specific studies detailing the diastereoselectivity or enantioselectivity in the formation of derivatives from this compound are not present. The stereochemical outcome of reactions involving the side chain, particularly at the hydroxyl-bearing carbon or the gem-dimethyl group adjacent to the sulfur, would depend on the specific reaction conditions and reagents employed.

Stereocontrol in C-S Bond Formation and Cleavage Events

The C-S bond in L-felinine connects the cysteine-derived alpha-carbon portion to the 4-hydroxy-2-methylbutan-2-yl group. nih.goveasychem.org In the synthesis route mentioned, this bond is formed by reacting N-Boc-L-cysteine with a mercaptobutane derivative under Mitsunobu conditions. The stereochemistry at the alpha-carbon of cysteine is maintained during this coupling. The mercaptobutane portion contains a quaternary carbon directly attached to the sulfur and a chiral center if the carbon bearing the hydroxyl group is considered.

The stereochemical control during the formation of this C-S bond using N-Boc-L-cysteine as a starting material is primarily focused on preserving the L-configuration at the alpha-carbon. The stereochemical outcome at the other potential chiral center in the mercaptobutane portion would depend on whether a specific stereoisomer of the mercaptobutane is used or if the reaction is stereoselective at that position. The provided information does not detail the stereochemical control or outcomes specifically related to the C-S bond formation or potential cleavage reactions of this compound beyond the preservation of the L-cysteine stereochemistry.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a significant role in modern organic synthesis, enabling more efficient and selective transformations. In the context of this compound, catalytic methods can be applied in its synthesis, deprotection, or subsequent derivatization reactions.

The synthesis of this compound itself, as described in one route, involves the reaction of N-Boc-L-cysteine with a mercaptobutane derivative under Mitsunobu conditions, which utilizes reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). While these reagents facilitate the reaction, they are typically consumed stoichiometrically rather than acting as true catalysts with high turnover numbers.

Boc deprotection can be catalyzed in some instances, although strong acids are more commonly used in stoichiometric or excess amounts. Some studies explore catalytic methods for Boc removal from other substrates, such as using Lewis acids like cerium(III) chloride organic-chemistry.org or even mechanochemical approaches with catalytic amounts of acid scirp.orgscirp.org.

For the derivatization of this compound, catalytic approaches could potentially be employed for reactions targeting the carboxylic acid group, the secondary alcohol in the side chain, or the sulfur atom. General examples of catalytic reactions involving protected amino acids or related structures from the literature include catalytic hydrogenation, cross-coupling reactions, and enzymatic transformations. organic-chemistry.orgfishersci.caacs.orgnih.govrsc.org However, specific catalytic methods developed or applied for the derivatization of this compound are not detailed in the provided search results. Research in this area could potentially focus on developing selective catalytic transformations that exploit the unique structural features of this compound, such as the presence of the sulfur atom and the specific substitution pattern of the alkylthio side chain, while maintaining the stereochemical integrity of the molecule.

Application of Organocatalysis in Felinine (B1672332) Chemistry

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers an attractive approach for the synthesis and transformation of amino acid derivatives like this compound due to its potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to some metal-catalyzed processes. nih.govresearchgate.netdiva-portal.org

While extensive research specifically detailing organocatalytic transformations directly applied to this compound is not widely available in the immediate search results, the principles of organocatalysis have been successfully applied to various amino acid derivatives and sulfur-containing compounds, suggesting potential avenues for this compound chemistry. nih.govmdpi.com Organocatalysts, such as chiral amines, proline derivatives, and hydrogen-bond donors, have been employed in reactions like Michael additions, aldol (B89426) reactions, and α-alkylations, which could potentially be adapted for the functionalization of this compound or intermediates in its synthesis. nih.govdiva-portal.orgmdpi.comnih.gov

For instance, organocatalysis has been explored in the synthesis of cyclic structures and the functionalization of amino acids. nih.gov The inherent chirality of the L-felinine core, protected as this compound, makes it a suitable substrate for asymmetric organocatalytic transformations aimed at introducing additional stereocenters or achieving enantioselective synthesis of complex derivatives. Research into organocatalytic approaches for similar β-heteroatom-substituted α-amino acids could provide valuable insights for future studies on this compound.

Transition-Metal Catalyzed Transformations of this compound

Transition-metal catalysis is a powerful tool in organic synthesis, enabling a wide range of transformations through mechanisms involving oxidative addition, reductive elimination, insertion, and transmetallation. researchgate.netuq.edu.au These methods are frequently applied to amino acid derivatives and sulfur-containing compounds, making them relevant to the chemistry of this compound. researchgate.neteurekaselect.comsioc-journal.cnmdpi.com

While direct examples of transition-metal catalyzed reactions specifically utilizing this compound as a substrate are not extensively detailed in the search results, related studies on protected amino acids and thioethers provide a framework for understanding potential transformations. For example, palladium catalysis has been widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that could potentially be applied to halogenated or activated this compound derivatives to form new carbon-carbon or carbon-heteroatom bonds. eurekaselect.commdpi.comsioc-journal.cn

Studies involving the transition-metal catalyzed functionalization of amino acids, such as C-H activation or coupling reactions, highlight the potential for similar approaches with this compound. chemrxiv.orgnih.gov The presence of the thioether linkage and the hydroxyl group in the felinine structure offers additional handles for transition-metal catalyzed reactions, such as cyclizations, additions, or redox processes. uq.edu.auresearchgate.netacs.org

Research on the synthesis of complex molecules incorporating amino acid fragments often employs transition metal catalysis. nih.govgoogleapis.com The Boc protecting group is generally compatible with many transition-metal catalyzed reactions, although specific reaction conditions may need optimization to prevent its cleavage. purdue.edunih.gov

Given the structure of this compound, potential transition-metal catalyzed transformations could include:

Cross-coupling reactions at modified positions of the molecule.

Functionalization of the carbon centers adjacent to the sulfur atom or the hydroxyl group.

Cyclization reactions involving the amino group (after deprotection), the carboxylic acid, the hydroxyl group, or the thioether.

Detailed research findings on specific transition-metal catalyzed transformations of this compound would require dedicated experimental studies. However, the established reactivity of protected amino acids and thioethers under various transition-metal catalytic systems suggests that such transformations are chemically feasible and represent a promising area for future exploration in the synthesis of novel felinine-based compounds.

Iv. Theoretical and Computational Studies of N Boc L Felinine

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and properties of molecules. These methods can be applied to determine the most stable conformations of N-Boc-L-felinine and predict its reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and bonding in molecules. scbt.comthegoodscentscompany.com DFT calculations can provide information about the distribution of electrons within this compound, the nature of its chemical bonds, and parameters such as atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). scbt.comuni.lu These data are crucial for understanding the molecule's stability and predicting sites of potential reactivity, such as susceptibility to nucleophilic or electrophilic attack. While specific DFT studies on the electronic structure and bonding of this compound were not identified in the search results, DFT has been successfully applied to investigate the properties of various organic molecules, including amino acids and their derivatives. researchgate.net

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules over time. uni.luresearchgate.net By simulating the molecule in different solvent environments (e.g., water, organic solvents), researchers can understand how solvation affects its conformation and dynamics. This is particularly relevant for biological contexts or synthetic procedures where the solvent plays a significant role. Although specific MD simulations of this compound were not found, MD is a standard tool for studying the behavior of biomolecules and organic compounds in solution. uni.luresearchgate.net

Computational methods, often based on DFT, can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. scbt.comuni.lu Comparing predicted spectra with experimental data can aid in the structural characterization and confirmation of synthesized compounds like this compound. Theoretical calculations of NMR chemical shifts and IR spectra have shown good agreement with experimental data for various organic molecules. scbt.comuni.lu While specific predicted spectroscopic data for this compound were not found in the search results, these computational approaches are routinely applied to determine and validate molecular structures.

Cheminformatics and QSAR Modeling of Felinine (B1672332) Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to analyze chemical data and build predictive models relating chemical structure to biological activity or other properties. While QSAR studies often focus on a series of related compounds to identify structural features influencing activity, cheminformatics can be used to characterize individual molecules and datasets.

Structural descriptors are numerical values that represent various aspects of a molecule's structure and properties. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., topological indices, presence of functional groups), and 3D descriptors (e.g., molecular volume, surface area). For this compound and related felinine derivatives, calculating these descriptors is a primary step in cheminformatics analysis and QSAR modeling. These descriptors can be used to characterize the chemical space occupied by these molecules and identify similarities or differences between them. Although a list of specific structural descriptors for this compound was not found, standard cheminformatics software can compute a wide range of descriptors for any given molecular structure.

Computational methods can be employed to predict the potential biological activity of compounds and how they might interact with biological targets such as proteins. Molecular docking is a common technique used to predict the binding pose and affinity of a ligand (like this compound or its derivatives) to a receptor protein. uni.lu While direct studies on this compound's biological activity or receptor interactions were not found, molecular docking studies have been performed on N-acetyl-felinine, a related felinine derivative. N-acetyl-felinine was found to be a robust binder to Angiotensin-Converting Enzyme-2 (ACE2) in molecular docking studies, with empirical energy of interaction comparable to other known binders. This suggests that computational approaches can be valuable in exploring the potential biological roles and targets of felinine derivatives. QSAR modeling, by building relationships between structural descriptors and experimental activity data for a series of derivatives, could potentially be used to predict the activity of new or untested felinine compounds, although no such QSAR studies specifically on felinine derivatives were found in the reviewed literature.

Mechanistic Insights from Computational Organic Chemistry

Computational organic chemistry employs various theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, to model and understand organic reactions at a molecular level. These methods can help elucidate reaction mechanisms by identifying intermediates and transition states and calculating activation energies. While computational studies have been applied to various organic compounds and reaction types, including those involving protected amino acids or sulfur-containing molecules, specific detailed computational analyses focused on the reaction mechanisms of this compound were not identified in the performed search.

Transition State Analysis of Key Reactions of this compound

Transition state analysis is a fundamental aspect of computational mechanistic studies. By locating and characterizing transition states on the potential energy surface, researchers can determine the energy barrier of a reaction and gain insights into the molecular rearrangements that occur during the rate-limiting step. For this compound, a transition state analysis of its key reactions, such as the deprotection of the Boc group or reactions involving its thioether or carboxylic acid functionalities, would typically involve calculating the geometries and energies of potential transition states using quantum chemical methods. However, specific computational data detailing the transition states of reactions involving this compound were not found in the reviewed literature.

Reaction Pathway Elucidation Using Computational Methods

Computational methods can be used to map out entire reaction pathways, from reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the sequence of elementary steps involved in a chemical transformation. Elucidating the reaction pathways of this compound's synthesis or reactions would involve identifying plausible reaction intermediates and transition states and calculating their relative energies to determine the most favorable pathway. Despite the utility of these methods in organic chemistry research, specific studies detailing the reaction pathway elucidation for transformations of this compound using computational approaches were not available in the conducted search.

V. Advanced Analytical and Spectroscopic Characterization of N Boc L Felinine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of N-Boc-L-felinine and related compounds. HRMS provides accurate mass measurements, allowing for the confident assignment of molecular formulas. uni.luuni-greifswald.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of this compound and its derivatives, providing detailed structural information. nih.govwvu.edunih.gov For N-Boc protected compounds, characteristic fragmentation patterns often include the facile elimination of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the tert-butyloxycarbonyl (Boc) group under collision-induced dissociation (CID) conditions. nih.govnih.gov This fragmentation can be a predominant pathway, yielding abundant ions useful for structural confirmation. nih.govnih.gov MS/MS experiments can provide insights into the connectivity of amino acid residues and the nature of modifications. nih.gov

Accurate Mass Measurement for Elemental Composition Determination

Accurate mass measurement using HRMS allows for the determination of the elemental composition of a compound by comparing the experimentally determined mass-to-charge ratio ([m/z]) with theoretically calculated values for possible molecular formulas. uni.luuni-greifswald.de For this compound, with a molecular formula of C₁₃H₂₅NO₅S and a molecular weight of 307.41 g/mol , accurate mass measurements can confirm the presence of the expected atoms in the molecule. scbt.comglentham.com For instance, the monoisotopic mass of felinine (B1672332) is reported as 207.09291 Da. uni.lunih.gov The predicted monoisotopic mass for this compound (C₁₃H₂₅NO₅S) is approximately 307.1403 Da. Deviations from the calculated exact mass can indicate impurities or incorrect structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural assignment of this compound, providing information about the arrangement of atoms and their connectivity. nih.govwho.inttum.de

1H, 13C, and Heteronuclear NMR Techniques

Standard NMR techniques, including ¹H NMR and ¹³C NMR, are routinely applied. ¹H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent atoms. acs.orgchemrxiv.orgchemicalbook.comresearchgate.net The characteristic signals for the tert-butyl group of the Boc protection are typically observed as a singlet around 1.4-1.5 ppm in the ¹H NMR spectrum. acs.orgtandfonline.com ¹³C NMR provides information on the carbon skeleton of the molecule, with distinct signals for each unique carbon atom. acs.orgchemrxiv.orgspectrabase.comnih.gov The carbonyl carbon of the Boc group typically appears around 155-156 ppm, and the quaternary carbon of the tert-butyl group is usually found around 79-81 ppm. acs.orgnih.gov Heteronuclear NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are valuable for establishing correlations between protons and carbons, further aiding in complete spectral assignment and structural confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purity assessment and isolation of this compound and its derivatives from synthesis mixtures or biological samples. uni.luwikipedia.orgnih.gov

High-performance liquid chromatography (HPLC), including reversed-phase HPLC (RP-HPLC), is commonly used for analyzing the purity of synthetic products and for preparative isolation. chemrxiv.orggoogle.comnih.gov The choice of stationary phase and mobile phase (often aqueous systems with organic modifiers like acetonitrile, methanol (B129727), and additives like formic acid or trifluoroacetic acid) is optimized based on the compound's properties. google.comnih.govfrontiersin.org The elution profile obtained from HPLC provides information on the number of components in a sample and their relative abundance, allowing for the assessment of purity. chemrxiv.org Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful hyphenated technique for both separation and identification of components, enabling the detection of impurities and the confirmation of the target compound's identity based on its retention time and mass spectrum. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and faster analysis times compared to conventional HPLC. nih.govfrontiersin.org

Thin-layer chromatography (TLC) is often used as a quick and simple method for monitoring reaction progress and assessing the purity of fractions during purification. acs.org The retention factor (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the stationary phase, are characteristic for a given compound under specific TLC conditions. acs.org

Chromatographic methods, coupled with spectroscopic techniques, are vital for ensuring the quality and identity of this compound used in research and synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for both qualitative and quantitative analysis of drug products and related substances, including amino acid derivatives. researchgate.netasianjpr.com HPLC method development is an essential part of the drug development program in pharmaceutical industries, involved in various stages from pre-formulation to quality control. asianjpr.com The process involves understanding the physicochemical properties of the analyte, such as solubility, polarity, and pKa, which are critical for selecting the appropriate mobile phase, column, and detection method. asianjpr.comajpamc.comgyanvihar.org

Developing a robust HPLC method for this compound would involve optimizing several chromatographic parameters. These include the selection of the stationary phase (e.g., reversed-phase C18 column, commonly used for its versatility), the composition and pH of the mobile phase (a mixture of water/buffer and organic solvents like methanol or acetonitrile), flow rate, and column temperature. ajpamc.comgyanvihar.orgresearchgate.net For ionizable analytes like protected amino acids, controlling the mobile phase pH is crucial for achieving symmetrical and sharp peaks, which are necessary for accurate quantitative analysis and low detection limits. gyanvihar.org

Stability-indicating HPLC methods are particularly important for separating and quantifying the target compound from impurities and degradation products that may form during synthesis or storage. researchgate.netresearchgate.net While specific data for this compound is not available in the search results, the general principles of developing stability-indicating methods for amino acid derivatives would apply. This involves forced degradation studies to generate potential impurities and then optimizing chromatographic conditions to ensure adequate separation of the this compound peak from these related substances. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino acids and their derivatives, including potentially volatile derivatives of this compound, GC-MS analysis typically requires prior derivatization to increase volatility and thermal stability. mdpi.com Common derivatization procedures involve esterification of the carboxyl group and acylation of the amino group. mdpi.com

GC-MS is frequently used in the analysis of complex biological samples, such as urine and sweat, to identify volatile organic compounds (VOCs), including amino acid metabolites and their derivatives. tubitak.gov.trmdpi.comresearchgate.net Studies on cat urine, which contains felinine, have utilized GC-MS to identify various volatile compounds, some of which are degradation products of felinine. mdpi.com While this compound itself might require derivatization to be amenable to GC-MS, volatile derivatives or breakdown products could potentially be analyzed by this method. The choice of extraction solvent is also critical for efficient recovery of volatile compounds for GC-MS analysis. tubitak.gov.tr

GC-MS coupled with olfactometry (GC-MS-O) can be particularly useful for analyzing odorous compounds, allowing for the simultaneous identification of chemical components and their associated smells. mdpi.com This could be relevant if volatile derivatives of this compound possess distinct olfactory properties.

Vi. Biological and Biomedical Research Applications of N Boc L Felinine Derivatives

Investigating Metabolic Pathways Involving Felinine (B1672332)

Understanding the metabolic pathways of felinine is crucial for elucidating its biological function and the role of its derivatives in feline communication. Research in this area involves both in vitro and in vivo studies to trace the synthesis and breakdown of felinine.

In Vitro and In Vivo Studies of Felinine Biosynthesis and Metabolism

Felinine biosynthesis is a unique metabolic pathway in cats. Studies have indicated that felinine is synthesized from the amino acids cysteine and methionine, with cysteine being a more immediate precursor. cambridge.orgcapes.gov.br The isoamyl moiety of felinine appears to originate from the same isoprenoid pool used for cholesterol synthesis in cats. capes.gov.brmassey.ac.nz

Early research suggested that felinine synthesis primarily occurs in the kidney. However, more recent studies propose that felinine might be present in the blood as gamma-glutamylfelinylglycine, a glutathione (B108866) conjugate, questioning the sole synthesis in the kidney and suggesting potential synthesis in other tissues. researchgate.netresearchgate.net

In vitro enzyme assays have been instrumental in identifying key steps in the metabolic pathway. For instance, studies have shown that the enzyme cauxin, a major protein in cat urine, hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (3-MBCG) into felinine and glycine. nih.govresearchgate.netcapes.gov.brresearchgate.netriken.jpbiosynth.com This hydrolysis by cauxin is considered a crucial step in regulating felinine production. nih.govresearchgate.net

In vivo studies, often involving the administration of isotopically labeled precursors like 35S-cysteine and 35S-methionine, have helped trace the incorporation of these amino acids into felinine. cambridge.orgresearchgate.net These studies provide quantitative data on the contribution of different precursors to felinine synthesis and excretion rates. For example, studies have shown significant incorporation rates of radioactivity into felinine after administering 35S-cysteine and 35S-methionine. researchgate.net

Metabolic profiling studies in cats have also revealed that felinine metabolism is significantly altered during sexual development and changes following neutering. plos.org Felinine levels in plasma increase during sexual maturation and decrease acutely after neutering, suggesting a testosterone-regulated pathway. researchgate.netplos.org

Role of N-Boc-L-Felinine in Studying Enzyme Mechanisms (e.g., Cauxin)

This compound, a protected form of L-felinine, can serve as a valuable tool in studying the mechanisms of enzymes involved in felinine metabolism, such as cauxin. While direct studies using this compound specifically for cauxin mechanism investigation were not explicitly found in the search results, protected amino acids and their derivatives are commonly used in enzyme studies to investigate substrate specificity, binding kinetics, and reaction mechanisms.

Cauxin's role in hydrolyzing 3-MBCG to produce felinine has been demonstrated through in vitro enzyme assays. nih.govresearchgate.netcapes.gov.brresearchgate.netriken.jpbiosynth.com These studies typically involve incubating purified cauxin with 3-MBCG and analyzing the reaction products. This compound, or similar protected precursors, could potentially be used as substrates or inhibitors in such assays to probe the active site of cauxin and understand how it interacts with its natural substrate. By modifying the structure of felinine with protecting groups like Boc, researchers can potentially alter its interaction with the enzyme, providing insights into the structural requirements for cauxin activity.

Research has shown that cauxin specifically hydrolyzes the dipeptide bond in 3-MBCG. wikipedia.org Using this compound or derivatives with modifications around the potential cleavage site could help determine the enzyme's substrate recognition elements and catalytic mechanism. Although not directly observed in the search results, the principle of using protected substrates is well-established in enzymology.

This compound in Chemical Ecology Studies

Felinine and its volatile derivatives are significant in the chemical ecology of cats, primarily in the context of pheromonal communication and territorial marking.

Role of Felinine and its Derivatives in Pheromonal Communication

Felinine is considered a putative pheromone precursor in cats. capes.gov.brnih.govresearchgate.netcapes.gov.brresearchgate.net While odorless itself, felinine is slowly degraded into volatile sulfur-containing compounds, such as 3-mercapto-3-methylbutan-1-ol (MMB), which contribute to the characteristic odor of cat urine. nih.govresearchgate.netriken.jpwikipedia.orgwikipedia.orgmdpi.comfrontiersin.org MMB is believed to be a male cat sex pheromone, found at higher concentrations in the urine of mature intact male cats compared to females or castrated males. nih.govresearchgate.netmdpi.com

These volatile derivatives act as scent signals used for territorial marking and communication among cats. nih.govresearchgate.netresearchgate.netmdpi.comwikipedia.orgfeliway.co.uknih.gov The chemical signals in urine and feces can provide information about the individual, including sex and sexual viability. mdpi.comfeliway.co.ukfearfreepets.com Felinine excretion rates are significantly higher in entire male cats, which may have implications for their sulfur amino acid requirements and their role in scent marking. capes.gov.br

Studies on the chemical profiles of urine from different felid species have shown that felinine and its derivatives are present in the urine of domestic cats and some other small felids, suggesting their importance in intraspecies communication within these groups. researchgate.netwikipedia.orgmdpi.comfrontiersin.orgpsu.edu The levels of these compounds can vary between species and even populations, potentially influencing their scent signaling capabilities. frontiersin.org

This compound, as a stable precursor, could be used in chemical ecology studies to investigate the formation and release of volatile felinine derivatives under controlled conditions. By applying this compound to various substrates or exposing it to different environmental factors, researchers could study the kinetics and mechanisms of its conversion to volatile compounds, providing insights into how these scent signals are generated in the natural environment.

Environmental Fate and Transformation of Felinine Derivatives

The environmental fate and transformation of felinine derivatives are important aspects of their role in chemical ecology. Once excreted, these compounds are subject to various environmental factors that can influence their persistence and biological activity.

Research suggests that the degradation of felinine to volatile thiols like MMB can occur through microbial activity. wikipedia.org The microenvironment and ecology of the area where urine is marked may influence the production and emission of MMB. frontiersin.org This implies that environmental bacteria could play a role in the transformation of felinine in the environment.

The persistence of pheromonally important components in nature is a key factor for the sustenance of scent signals. nih.gov Studies have investigated the stability of felinine itself, showing that it can persist in nature at normal temperatures for a period. nih.gov However, the transformation into volatile derivatives and their subsequent fate (e.g., evaporation, degradation by UV light or other environmental factors) would determine the longevity and effectiveness of the scent mark.

While specific studies on the environmental fate of this compound were not found, the Boc group is generally used for protection during synthesis and is typically removed in a deprotection step. However, if released into the environment, this compound would likely undergo hydrolysis and other degradation processes depending on environmental conditions, eventually potentially releasing L-felinine or its degradation products. Research in this area could involve studying the stability and degradation pathways of this compound in different environmental matrices (e.g., soil, water) to understand its potential persistence and transformation products.

Understanding the environmental fate of felinine derivatives is crucial for assessing their ecological impact and the dynamics of feline scent communication in natural settings.

Vii. Future Directions and Emerging Research Avenues

Integration of N-Boc-L-Felinine in Materials Science

The integration of amino acid derivatives into materials science is an active area of research, aiming to impart specific functionalities or improve material properties. This compound, with its unique side chain, presents opportunities for developing novel materials with tailored characteristics.

Polymer and Biopolymer Conjugates of this compound

Conjugation of small molecules, including amino acid derivatives, to polymers and biopolymers is a strategy used to create hybrid materials with combined properties. Biopolymer conjugates, for instance, are being explored for various biomedical applications due to the inherent biocompatibility and biodegradability of the biopolymer backbone. mdpi.comnih.gov While specific research on this compound conjugates is not extensively documented in the provided search results, the general principles of polymer and biopolymer conjugation are well-established. Amino acids and their protected derivatives, like this compound, can be linked to polymers through various chemical reactions, often involving the formation of covalent bonds. nih.govacs.org The Boc group can be removed after conjugation if a free amine is desired in the final material. This approach could potentially lead to the development of new materials with modified surface properties, enhanced interactions with biological systems, or the ability to incorporate the specific biological or chemical characteristics of the felinine (B1672332) moiety.

Applications in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. researchgate.netnih.gov Amphiphilic molecules, possessing both hydrophilic and hydrophobic parts, are fundamental building blocks for many self-assembled systems, such as micelles, vesicles, and hydrogels. researchgate.netnih.gov The incorporation of amino acid derivatives into self-assembling molecules can influence the resulting structures and their properties. While direct examples of this compound in self-assembled systems were not found, the potential exists for designing amphiphilic molecules incorporating this compound. The balance between the hydrophilic amino acid portion (once the Boc group is potentially removed or if the molecule is designed appropriately) and a hydrophobic segment could drive self-assembly in aqueous or organic media. Such self-assembled structures could find applications in areas like controlled release or as scaffolds for tissue engineering. Research in self-assembled systems utilizing amino acid-based modules, such as peptides, demonstrates the feasibility of this approach. rsc.org

Advanced Drug Delivery Systems Utilizing Felinine Scaffolds

Felinine and its derivatives, including this compound, hold potential as scaffolds for the development of advanced drug delivery systems. The inherent biological origin of felinine as a naturally occurring amino acid derivative could contribute to the biocompatibility of such systems.

Targeted Delivery of Felinine-Derived Therapeutics

Targeted drug delivery aims to deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects and reducing toxicity. openmedicinalchemistryjournal.comnih.gov This can be achieved by conjugating the therapeutic agent to a targeting moiety that recognizes specific receptors or markers on the target cells. While felinine itself is not typically discussed as a targeting moiety in the provided results, the amino acid structure of felinine and its derivatives offers sites for conjugation with targeting ligands or therapeutic molecules. If felinine scaffolds were to be used in targeted delivery, the strategy would likely involve chemically linking a drug molecule to a felinine-based carrier, which is in turn functionalized with a targeting group. The N-Boc group on this compound could play a role in the synthesis of such conjugates, allowing for controlled coupling reactions.

Prodrug Strategies Involving this compound

Prodrugs are inactive or less active drug derivatives that are converted to the active drug within the body. nih.govresearchgate.net This strategy is employed to improve drug properties such as solubility, stability, bioavailability, or to achieve targeted delivery. nih.govresearchgate.net this compound could potentially be utilized in prodrug strategies. The felinine scaffold, with its functional groups (amine, carboxylic acid, thiol, and hydroxyl), could serve as a carrier for a therapeutic agent. The drug could be attached to the felinine scaffold via a cleavable linker. The Boc group could be used during the synthesis of the prodrug to protect the amine function. Upon administration, the prodrug would be designed to undergo enzymatic or chemical cleavage at the target site or within specific cells, releasing the active drug. This approach could potentially leverage the metabolic pathways that process felinine in biological systems, although research specifically on this compound as a prodrug component is not detailed in the search results.

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-pi interactions, and metal coordination. uct.ac.zaanu.edu.au These interactions are crucial for molecular recognition, self-assembly, and the formation of complex architectures. Amino acids and their derivatives are valuable building blocks in supramolecular chemistry due to their ability to engage in various non-covalent interactions. anu.edu.au The structure of this compound, with its protected amine, carboxylic acid, thiol, and hydroxyl functionalities, presents multiple sites for potential non-covalent interactions. While specific studies on this compound in supramolecular systems were not found, its incorporation into supramolecular assemblies could be envisioned. For example, it could act as a ligand for metal ions, participate in hydrogen bonding networks, or contribute to hydrophobic interactions within a supramolecular structure. The Boc group might influence the solubility and the nature of the interactions. Research in supramolecular chemistry involving amino acid-based ligands and assemblies highlights the potential for this compound to be explored in this field. uct.ac.zaanu.edu.auoapen.org

Host-Guest Chemistry with Felinine Derivatives

Host-guest chemistry, a subdiscipline of supramolecular chemistry, focuses on the non-covalent interactions between a host molecule and a guest molecule, leading to the formation of inclusion complexes numberanalytics.comnih.gov. This field has applications in areas such as molecular sensing, separation processes, and controlled release systems numberanalytics.comresearchgate.netnih.govnih.govfau.debeilstein-journals.orgrsc.org. Felinine and its derivatives, including this compound, possess functional groups (e.g., hydroxyl, sulfur, potentially the unprotected amine and carboxyl in felinine) that could engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and potentially sulfur-specific interactions with appropriate host molecules.

Future research could explore the potential of using macrocyclic hosts (e.g., cyclodextrins, calixarenes, cucurbiturils) or other supramolecular architectures to encapsulate or bind felinine derivatives numberanalytics.comnih.govresearchgate.netnih.govnih.govfau.debeilstein-journals.orgrsc.org. This could be relevant for studying the properties of these compounds in different environments, potentially enhancing their stability or modulating their release. For instance, developing host-guest systems for controlled release of felinine could be pertinent for behavioral studies in felines, where the precise timing and concentration of scent compounds are important. While direct research on this compound in host-guest chemistry has not been identified, the principles of supramolecular interactions suggest this as a possible area for exploration, particularly considering the biological significance of felinine as a scent precursor.

Non-Covalent Interactions in Biological and Chemical Systems

Non-covalent interactions are fundamental forces that govern molecular recognition, protein folding, drug-target binding, and the assembly of biological structures pearson.comvscht.cznih.govlilbid.debasicmedicalkey.comkinampark.com. Understanding these interactions is crucial in both biological and chemical systems. Felinine's biological role as a precursor to volatile sulfur compounds involved in feline communication highlights the importance of its interactions within biological pathways wikipedia.orgbiosynth.comnih.gov.

Future studies could investigate the specific non-covalent interactions that this compound or felinine undergo with biological molecules, such as enzymes involved in felinine biosynthesis or degradation, or olfactory receptors responsible for detecting feline scent signals. For example, exploring the binding affinities and modes of interaction between felinine derivatives and key proteins in its metabolic pathway using techniques like isothermal titration calorimetry or surface plasmon resonance could provide deeper insights into the regulation of felinine production and its conversion into volatile compounds. vscht.czlilbid.de. Similarly, studying the interactions with olfactory receptors could shed light on the molecular basis of scent perception in felines. Given that this compound is a synthetic intermediate, research in this area might focus on the deprotected felinine molecule, but studies on the protected form could potentially offer insights into the role of its specific functional groups or be relevant if the protected form has an unexpected biological interaction.

Interdisciplinary Research with this compound

The unique biological origin and role of felinine provide a basis for potential interdisciplinary research involving its derivatives, including this compound, particularly in fields related to feline biology and biotechnology.

Collaborative Studies with Veterinary Medicine and Wildlife Biology

Felinine is a key component of cat urine and plays a role in territorial marking and social communication among felines wikipedia.orgbiosynth.comnih.gov. This makes felinine and its metabolism relevant to research in veterinary medicine, concerning feline health and behavior, and in wildlife biology, particularly in the study and conservation of wild felids tamuk.edutamuk.edufelidaefund.orgcornell.edu.

Collaborative studies could explore the potential applications of this compound or felinine derivatives in these fields. For instance, this compound, as a stable precursor, could be used in controlled release formulations for behavioral studies in captive or wild felines to investigate the effects of specific scent compounds on behavior. Research could also focus on developing diagnostic tools in veterinary medicine based on the levels or metabolic products of felinine, potentially indicating physiological states or health issues nih.gov. Furthermore, understanding the variations in felinine production across different felid species could inform conservation strategies related to scent-based communication and territoriality tamuk.edutamuk.edufelidaefund.org. Such interdisciplinary collaborations are essential to translate basic chemical knowledge of compounds like this compound and felinine into practical applications for feline health and conservation.

Intersection with Synthetic Biology and Genetic Engineering

The biosynthesis of felinine in cats involves specific enzymatic steps wikipedia.orgbiosynth.com. This biological pathway presents opportunities for investigation at the intersection of chemistry, synthetic biology, and genetic engineering. Synthetic biology aims to design and construct new biological parts, devices, and systems, while genetic engineering involves the manipulation of an organism's genes nih.govsmithsonianmag.comavma.orgfreethink.comfrontiersin.orgnih.gov.

Future research could explore using synthetic biology approaches to engineer microorganisms (e.g., bacteria or yeast) or cell lines to produce felinine or its related compounds, potentially offering a controlled and scalable method for obtaining these molecules for research purposes. Genetic engineering techniques could be applied to study the enzymes involved in felinine biosynthesis in felines, potentially leading to a better understanding of the regulatory mechanisms and species-specific differences in felinine production. wikipedia.orgbiosynth.com. While highly speculative and requiring significant foundational research, the intersection of this compound (as a structural motif or synthetic precursor) with synthetic biology and genetic engineering could open novel avenues for studying feline metabolism and communication at a molecular level.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-L-felinine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves Boc protection of L-felinine’s amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. To ensure reproducibility, document reagent stoichiometry, reaction temperature, and solvent drying methods. Include control experiments for side reactions (e.g., oxidation of sulfur moieties) and validate purity via HPLC or TLC. Experimental sections must detail all steps to allow replication .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm Boc-group integration (tert-butyl peaks at ~1.4 ppm) and backbone structure.

- IR : Identify carbonyl stretches (~1680–1720 cm⁻¹ for Boc carbamate).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).